Product packaging for Limonoate(2-)(Cat. No.:)

Limonoate(2-)

Cat. No.: B1263484
M. Wt: 504.5 g/mol
InChI Key: WOJQWDNWUNSRTA-MSGMIQHVSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Limonoate(2-) is a crucial intermediate in the biosynthetic pathway of citrus limonoids, a class of highly oxygenated tetranortriterpenoids . This compound is central to research on "delayed bitterness" in citrus juices, a significant challenge for the fruit juice industry . During orange juice processing, the non-bitter precursor limonoate A-ring lactone (LARL) can convert into the intensely bitter compound limonin . Limonoate, characterized as limonin with both the A and D rings open, is a key substrate in studying this biochemical pathway . Its metabolism is enzymatically directed towards the formation of non-bitter limonoid glucosides during fruit maturation, presenting a natural debittering mechanism . Researchers utilize Limonoate(2-) to investigate the enzymatic activity of limonoid UDP-glucosyltransferase (LGT) and the fundamental processes of limonoid biosynthesis and catabolism . The molecular formula of Limonoate(2-) is C26H34O10 . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O10-2 B1263484 Limonoate(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H32O10-2

Molecular Weight

504.5 g/mol

IUPAC Name

(1S,2'S,3aR,5aR,6R,7S,9aR,9bR)-1-(carboxylatomethyl)-7-[(S)-furan-3-yl(hydroxy)methyl]-9b-(hydroxymethyl)-3,3,5a,7-tetramethyl-5-oxospiro[1,3a,4,8,9,9a-hexahydrobenzo[e][2]benzofuran-6,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C26H34O10/c1-22(2)15-9-16(28)24(4)14(25(15,12-27)17(35-22)10-18(29)30)5-7-23(3,19(31)13-6-8-34-11-13)26(24)20(36-26)21(32)33/h6,8,11,14-15,17,19-20,27,31H,5,7,9-10,12H2,1-4H3,(H,29,30)(H,32,33)/p-2/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1

InChI Key

WOJQWDNWUNSRTA-MSGMIQHVSA-L

Isomeric SMILES

C[C@]1(CC[C@H]2[C@]([C@@]13[C@H](O3)C(=O)[O-])(C(=O)C[C@@H]4[C@@]2([C@@H](OC4(C)C)CC(=O)[O-])CO)C)[C@H](C5=COC=C5)O

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)[O-])CO)CCC(C34C(O4)C(=O)[O-])(C)C(C5=COC=C5)O)C)C

Origin of Product

United States

Limonoid Biosynthetic Pathways: Intermediates and Limonoate 2 Genesis

Upstream Triterpenoid (B12794562) Biosynthesis Precursors

The journey to constructing the complex limonoid architecture begins with the universal building blocks of isoprenoids, which are synthesized through two primary pathways within the plant cell: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. acs.org These pathways provide the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are essential for the formation of all terpenoids, including the triterpenoid precursors of limonoids. nih.gov

Mevalonate (MVA) Pathway Contributions

The classical MVA pathway, located in the cytoplasm and endoplasmic reticulum of plant cells, is a significant contributor to the biosynthesis of limonoids. scielo.brnih.gov This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR). Through a series of phosphorylations and a decarboxylation, mevalonic acid is converted into IPP. Studies involving stable isotope labeling in neem (Azadirachta indica) cell suspension cultures have demonstrated that the isoprene (B109036) units incorporated into limonoids like azadirachtin (B1665905) are derived from the MVA pathway. nih.gov Further evidence comes from inhibition studies, where treatment with mevinolin, a specific inhibitor of the MVA pathway's rate-limiting enzyme HMGR, led to a significant decrease in limonoid production. nih.gov

Methylerythritol Phosphate (MEP) Pathway Contributions

The MEP pathway, localized in the plastids, typically supplies the precursors for smaller terpenoids like monoterpenes and diterpenes, as well as carotenoids. nih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. While there can be some crossover of intermediates between the MVA and MEP pathways, studies on limonoid-producing species like neem have shown that the MEP pathway does not significantly contribute to the biosynthesis of the core limonoid structure. Inhibition of the MEP pathway using fosmidomycin (B1218577) did not affect limonoid levels, further supporting the primary role of the MVA pathway in their formation. nih.gov

Squalene (B77637) and Oxidosqualene Cyclization in Triterpene Scaffold Formation

The C30 triterpenoid backbone of limonoids is assembled from precursors supplied by the MVA pathway. Two molecules of farnesyl diphosphate (FPP; C15), which are formed by the sequential condensation of IPP and DMAPP, are joined in a head-to-head condensation reaction to create squalene (C30). This reaction is catalyzed by the enzyme squalene synthase (SQS). nih.gov

Squalene itself is a linear hydrocarbon. To initiate the formation of the characteristic polycyclic structure of triterpenoids, it must first be activated. This is achieved by the enzyme squalene epoxidase (SQE), which introduces an epoxide ring at the C2-C3 position, yielding 2,3-oxidosqualene (B107256). nih.gov This epoxidation is a critical, often rate-limiting, step. nih.gov

The cyclization of 2,3-oxidosqualene is the first committed and most complex step in generating the vast diversity of triterpenoid skeletons. This reaction is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.org In the case of limonoid biosynthesis, specific OSCs catalyze the cyclization of 2,3-oxidosqualene to form a tetracyclic triterpene scaffold, such as tirucalla-7,24-dien-3β-ol, which is considered a key precursor to limonoids in both the Meliaceae and Rutaceae families. nih.gov

Diversification of Protolimonoids and Proto-limonoids

Following the initial cyclization of 2,3-oxidosqualene, the resulting triterpene scaffold undergoes a series of extensive oxidative modifications and rearrangements to form intermediates known as protolimonoids. nih.gov These C30 tetracyclic triterpenes are the immediate precursors to the C26 limonoids and are characterized by a series of structural modifications that prepare the molecule for the subsequent loss of four carbon atoms and furan (B31954) ring formation. nih.gov

The diversification of protolimonoids is largely driven by the activity of cytochrome P450 monooxygenases (CYP450s). frontiersin.org These enzymes introduce oxygen in the form of hydroxyl groups at various positions on the triterpene skeleton. For instance, the conversion of tirucalla-7,24-dien-3β-ol to the protolimonoid melianol (B1676181) involves sequential oxidations catalyzed by two distinct CYP450 enzymes. nih.gov

Further modifications, including oxidations, isomerizations, and acetylations, lead to a wide array of protolimonoid structures. frontiersin.orgtandfonline.com These modifications are crucial for setting up the subsequent skeletal rearrangements and the eventual formation of the characteristic furan ring of true limonoids. The diversity of isolated protolimonoids suggests that the order and type of these modifications can vary, leading to different classes of limonoids in different plant species. nih.gov

Formation of Limonoate(2-) within Limonoid Biosynthetic Routes

The genesis of limonoate(2-) is intrinsically linked to the metabolism of limonin (B1675406), one of the most well-known limonoid aglycones and the primary cause of delayed bitterness in citrus juices. google.comnih.gov Limonoate(2-) is the dicarboxylate anion of limonoic acid, which is formed by the hydrolytic opening of both the A- and D-lactone rings of limonin. google.comresearchgate.netresearchgate.net At a physiological pH of 7.3, limonoic acid exists predominantly as this dianion. ebi.ac.uk

The biosynthetic pathway in citrus typically leads to the formation of limonin from its precursor, nomilin (B1679832). acs.orgtandfonline.com A key intermediate in this process is the non-bitter limonoate A-ring lactone (LARL), which possesses an open D-ring and a closed A-ring lactone. foodandnutritionjournal.orgresearchgate.net In acidic conditions, such as those that occur when citrus fruit is juiced, LARL is readily converted to the bitter limonin through the closure of the D-ring lactone. nih.govcirad.fr This reaction can be accelerated by the enzyme limonin D-ring lactone hydrolase (LLH), which catalyzes the reversible opening and closing of the D-ring. nih.govresearchgate.net

The formation of limonoic acid, and by extension limonoate(2-), occurs via the hydrolysis of limonin's two lactone rings. google.comsmolecule.com The opening of the D-ring is catalyzed by limonin D-ring-lactone hydrolase (EC 3.1.1.36), an enzyme found in citrus seeds. ontosight.aiwikipedia.orgqmul.ac.ukgenome.jp This enzyme hydrolyzes the D-ring lactone of limonin to yield limonoate A-ring lactone (LARL) under alkaline conditions (pH > 8.0). researchgate.netresearchgate.net The complete hydrolysis of both the A- and D-rings to form limonoic acid can occur under alkaline conditions. google.com Certain microorganisms, such as Arthrobacter globiformis, also produce enzymes like limonoate dehydrogenase that can act on limonoic acid or its salts, indicating that the formation of the open-ring structure is a significant step in limonoid degradation pathways. google.com Therefore, the genesis of limonoate(2-) within the broader context of limonoid metabolism is primarily understood as a product of the hydrolysis of limonin, a process that can be enzyme-mediated and is highly dependent on pH. researchgate.netresearchgate.net It represents a key step in the natural debittering process of citrus fruits and in the microbial degradation of limonoids. cirad.fr

Data Tables

Table 1: Key Enzymes in Limonoid Biosynthesis

EnzymeAbbreviationFunctionPathway Step
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRCatalyzes the formation of mevalonic acid from HMG-CoA.MVA Pathway
Squalene SynthaseSQSCatalyzes the condensation of two farnesyl diphosphate molecules to form squalene.Triterpene Scaffold Formation
Squalene EpoxidaseSQECatalyzes the epoxidation of squalene to 2,3-oxidosqualene.Triterpene Scaffold Formation
Oxidosqualene CyclaseOSCCatalyzes the cyclization of 2,3-oxidosqualene to a tetracyclic triterpene scaffold.Triterpene Scaffold Formation
Cytochrome P450 MonooxygenasesCYP450sCatalyze various oxidation and rearrangement reactions in protolimonoid diversification.Protolimonoid Diversification
Limonin D-ring Lactone HydrolaseLLHCatalyzes the reversible hydrolysis of the D-ring lactone of limonin.Limonoid Modification
Limonoate Dehydrogenase-Converts limonoate A-ring lactone and limonoic acid to their 17-dehydro derivatives.Limonoid Degradation

Table 2: Key Intermediates in Limonoid Biosynthesis

CompoundDescriptionRole
Isopentenyl DiphosphateC5 isoprenoid unit.Universal building block for terpenoids.
Dimethylallyl DiphosphateC5 isoprenoid unit, isomer of IPP.Universal building block for terpenoids.
Farnesyl DiphosphateC15 isoprenoid.Precursor to squalene.
SqualeneC30 linear triterpenoid precursor.Substrate for epoxidation.
2,3-OxidosqualeneEpoxidized form of squalene.Substrate for cyclization into triterpene scaffolds.
Tirucalla-7,24-dien-3β-olTetracyclic triterpene.Early precursor to protolimonoids.
MelianolA key protolimonoid intermediate.Precursor to mature limonoids.
NomilinThe likely initial limonoid biosynthesized in citrus stems.Precursor to other limonoids like limonin.
Limonoate A-ring LactoneNon-bitter monolactone derivative of limonin.Direct precursor to limonin in citrus juice.
LimoninBitter dilactone limonoid.Key compound in citrus bitterness.
Limonoic AcidDicarboxylic acid formed by hydrolysis of limonin.Precursor to limonoate(2-).

Enzymatic Transformations Involving Limonoate 2

Limonoate D-ring Lactone Hydrolase (LDLH) Activity

Limonoate D-ring lactone hydrolase (LDLH), also known as limonin (B1675406) D-ring-lactone hydrolase, is a critical enzyme in the metabolism of limonoids. jeb.co.inwikipedia.org It is primarily responsible for the reversible reaction that opens and closes the D-lactone ring of limonin, playing a direct role in the development of bitterness in citrus juices. researchgate.netresearchgate.netfoodandnutritionjournal.org

The primary function of LDLH associated with bitterness is the catalytic conversion of the non-bitter precursor, limonoate A-ring lactone (LARL), into the intensely bitter compound, limonin. nih.govnih.govusda.govftb.com.hr This conversion is not a hydrolysis but a lactonization, where the enzyme facilitates the closure of the D-ring on the LARL molecule. foodandnutritionjournal.org This reaction is a major contributor to the "delayed bitterness" phenomenon, where freshly extracted citrus juice, initially palatable, becomes bitter over time as LARL is converted to limonin. jeb.co.innih.govablesci.com The acidic conditions typically found in citrus juice favor this conversion, which is accelerated by LDLH activity. jeb.co.injeb.co.in

The reverse reaction, the hydrolysis of the D-ring of limonin to form LARL, is also catalyzed by LDLH. researchgate.net This reaction predominates under alkaline conditions (pH > 8.0), while the bitterness-inducing lactonization occurs under acidic conditions (pH < 6.0). researchgate.netmdpi.com Therefore, the catalytic action of LDLH is highly dependent on the pH of the environment. researchgate.netfoodandnutritionjournal.org

LDLH has been isolated and characterized from citrus seeds, such as those from sweet orange (Citrus sinensis) and Kinnow mandarin. researchgate.netnih.govjeb.co.in Studies on the purified enzyme have provided insights into its structure and function.

Research on LDLH from sweet orange seeds revealed a multimeric protein with a native molecular weight of approximately 245 kDa and subunits of 17.5 kDa. nih.gov Another study on the enzyme from Kinnow seeds reported a native molecular mass of 224 kDa with 45 kDa subunits, suggesting a pentameric structure. jeb.co.in The enzyme exhibits remarkable stability, retaining its activity across a broad pH range (3.0 to 9.0) and showing thermal stability at 50°C for up to 120 minutes. nih.gov

Enzyme inhibition assays have shown that LDLH activity is significantly reduced by the chelating agent ethylenediaminetetraacetic acid (EDTA), suggesting it may be a metalloenzyme. nih.gov Further studies indicated that its activity could be stimulated by calcium ions (Ca²⁺) and partially inhibited by zinc ions (Zn²⁺). nih.gov

Table 1: Properties of Limonoate D-ring Lactone Hydrolase (LDLH)

Property Finding Source
Source Sweet orange (Citrus sinensis) seeds; Kinnow seeds nih.govjeb.co.in
Reaction Reversible conversion of Limonoate A-ring lactone ↔ Limonin researchgate.netresearchgate.net
Optimal pH Lactonization: < 6.0; Hydrolysis: > 8.0 researchgate.netmdpi.com
Molecular Mass (Native) ~245 kDa; 224 kDa nih.govjeb.co.in
Molecular Mass (Subunit) 17.5 kDa; 45 kDa nih.govjeb.co.in
Inhibitors Ethylenediaminetetraacetic acid (EDTA) nih.gov

| Activators | Calcium ions (Ca²⁺) | nih.gov |

Catalytic Conversion of Limonoate A-Ring Lactone to Limonin

Limonoid Glucosyltransferase (LGT) Activity

Limonoid glucosyltransferase (LGT) is a key enzyme in the natural debittering process that occurs in citrus fruits as they mature. nih.gov This enzyme competes with LDLH for the common substrate, limonoate A-ring lactone (LARL).

LGT catalyzes the transfer of a glucose molecule from a sugar donor, specifically UDP-glucose, to a limonoid aglycone acceptor. foodandnutritionjournal.orgnih.gov This process, known as glucosidation, converts bitter limonoid aglycones into their non-bitter, water-soluble glucoside derivatives. nih.gov For instance, LGT converts limonoate A-ring lactone into the non-bitter limonin 17-β-D-glucopyranoside. nih.gov This transformation is a crucial step in the natural reduction of bitterness as the fruit ripens. acs.org The resulting limonoid glucosides are stable in fruit tissues.

The activity of LGT is tightly regulated, primarily occurring in the fruit tissues and seeds during the later stages of fruit development and maturation. acs.org Its expression is low in young, immature fruits, which contain mostly bitter limonoid aglycones, and increases as the fruit ripens, leading to the accumulation of non-bitter limonoid glucosides. nih.govmdpi.com

It is believed that a single LGT enzyme is responsible for the glucosidation of the various limonoid aglycones found in citrus. However, the precise identity of this enzyme has been a subject of investigation. A protein previously identified as an LGT from Citrus unshiu was later reclassified, as it was found to act on flavonoids rather than limonoids. nih.govescholarship.org This finding underscores the need for continued research to definitively identify the protein responsible for LGT activity in citrus. nih.gov More recently, an LGT gene (CrLGT) was successfully cloned from Kinnow mandarin (Citrus reticulata), with its highest expression observed in the flavedo (the outer colored part of the peel), providing a valuable candidate for further study. nih.govftb.com.hr

Table 2: Overview of Limonoid Glucosyltransferase (LGT) Activity

Feature Description Source
Function Natural debittering of citrus fruits nih.gov
Reaction Transfers glucose from UDP-glucose to limonoid aglycones foodandnutritionjournal.orgnih.gov
Substrate Limonoate A-ring lactone (LARL), other limonoid aglycones nih.gov
Product Non-bitter limonoid glucosides nih.gov
Regulation Activity increases during fruit maturation nih.govacs.orgmdpi.com

| Location | Fruit tissues and seeds | acs.org |

Glucosidation of Limonoate(2-) to Limonoid Glucosides

Limonoate Dehydrogenase (LDase) Activity

Limonoate dehydrogenase (LDase) offers an alternative enzymatic route for preventing limonoid bitterness. Unlike LDLH and LGT, which are found in plants, LDase has been primarily identified and isolated from various microorganisms. jmb.or.krnih.gov

This enzyme, systematically named limonoate: NAD oxidoreductase, prevents the formation of limonin by acting on its precursor, limonoate A-ring lactone (LARL). jmb.or.krgoogle.com LDase catalyzes the irreversible oxidation of LARL to 17-dehydrolimonoate A-ring lactone, a stable and non-bitter compound. jmb.or.krgoogle.com This effectively removes the precursor from the pool available for conversion to bitter limonin. google.com

LDase requires the cofactor nicotinamide-adenine dinucleotide (NAD⁺) for its activity. google.comnih.gov The enzyme has been purified and characterized from several bacterial species, including Rhodococcus fascians and Arthrobacter globiformis. nih.govnih.govscience.gov Studies have shown that LDase has a significantly higher affinity and catalytic rate for LARL compared to disodium (B8443419) limonoate, confirming LARL as its primary physiological substrate. nih.gov The enzyme's activity is induced when the microorganisms are grown in a medium containing limonoate. nih.govresearchgate.net

Table 3: Characteristics of Limonoate Dehydrogenase (LDase) from Microbial Sources

Property Rhodococcus fascians Arthrobacter globiformis Source
Reaction Limonoate A-ring lactone → 17-dehydrolimonoate A-ring lactone Limonoate A-ring lactone → 17-dehydrolimonoate A-ring lactone jmb.or.krgoogle.com
Cofactor NAD⁺ NAD⁺ google.comnih.gov
Optimal pH 8.0 ~9.5 jmb.or.krgoogle.com
Optimal Temperature 40°C Not Specified jmb.or.kr
Kₘ for Limonin 0.9 µM Not Specified jmb.or.kr
Molecular Mass (Native) ~128 kDa 118 kDa nih.govscience.gov
Molecular Mass (Subunit) ~30 kDa (tetramer) 31 kDa (tetramer) nih.govscience.gov

| Activators/Inhibitors | Requires Zn²⁺; Inhibited by Hg²⁺ | Not Specified | jmb.or.kr |

Oxidation of Limonoate to 17-Dehydrolimonoate

A primary enzymatic reaction involving limonoate is its oxidation to 17-dehydrolimonoate. This biotransformation is significant because it leads to a stable, non-bitter derivative, effectively preventing the reformation of the bitter compound limonin. oup.com

The enzyme responsible for this conversion is limonoate dehydrogenase (EC 1.1.1.127), also systematically known as limonoate:NAD+ oxidoreductase. google.com This enzyme catalyzes the oxidation of the hydroxyl group at the C-17 position of the limonoate molecule. The reaction specifically targets limonoate A-ring lactone, converting it into 17-dehydrolimonoate A-ring lactone. up.ac.za It can also act on limonoic acid (limonoate), converting it to 17-dehydrolimonoate. google.com

This oxidation is a dehydrogenation reaction that requires the presence of nicotinamide-adenine dinucleotide (NAD+) as a cofactor, which acts as a hydrogen acceptor and is reduced to NADH. google.com The formation of 17-dehydrolimonoate is a critical step in preventing "delayed bitterness" in citrus juices, a phenomenon where the non-bitter precursor, limonoate A-ring lactone, is converted to bitter limonin under acidic conditions. jmb.or.krresearchgate.net The 17-dehydrolimonoate product is not a substrate for the enzymes that form limonin, thus breaking the bitterness cycle. oup.comresearchgate.net

Limonoate dehydrogenase has been identified and characterized from several microorganisms. The properties of the enzyme can vary depending on the microbial source. For instance, the enzyme from Pseudomonas putida is located in the periplasmic space and shows optimal activity at a pH of 8.5 and a temperature of 30°C. oup.comresearchgate.net In contrast, the enzyme from Rhodococcus fascians is extracellular, with optimal conditions at pH 8.0 and 40°C. jmb.or.kr Research on the enzyme from Arthrobacter globiformis indicates an optimal pH of around 9.5. google.com

Characteristics of Limonoate Dehydrogenase from Various Microbial Sources
MicroorganismEnzyme LocationOptimal pHOptimal Temperature (°C)Key Properties/CofactorsReference
Pseudomonas putidaPeriplasmic Space8.530Requires NAD+; one polypeptide has a molecular weight of 66 kDa. oup.comresearchgate.net
Rhodococcus fasciansExtracellular8.040Requires NAD+, Zn2+, and sulfhydryl groups; Km of 0.9 µM. Inhibited by Hg2+. jmb.or.krjmb.or.kr
Arthrobacter globiformisNot specified9.5Not specifiedRequires NAD+. google.comup.ac.za

Microbial Enzymatic Pathways for Limonoate Degradation

Microorganisms have evolved diverse and efficient enzymatic pathways to degrade limonoids, including limonoate. These pathways are of significant interest for industrial applications, particularly for debittering fruit juices. Bacteria are the most studied group of microorganisms for limonoid metabolism. oup.com

Several bacterial genera are known to metabolize limonoate and related compounds. These include Arthrobacter, Pseudomonas, Corynebacterium, and Rhodococcus. oup.com These microbes utilize limonoate as a carbon source, breaking it down through a series of enzymatic steps. At least four distinct metabolic pathways for limonoid degradation have been identified in bacteria. acs.org

The 17-Dehydrolimonoid Pathway : As detailed in the previous section, this pathway involves the oxidation of limonoate A-ring lactone to the non-bitter 17-dehydrolimonoate by limonoate dehydrogenase. This is a common pathway found in bacteria like Pseudomonas putida and Arthrobacter globiformis. oup.comgoogle.com

The Deoxylimonoid Pathway : This pathway involves the conversion of limonin into deoxylimonin (B7765825) and subsequently into deoxylimonic acid. The key enzyme in this pathway is deoxylimonin hydrolase , which has been isolated from Pseudomonas sp. acs.org

The Limonol Pathway : First identified in Arthrobacter globiformis II, this pathway metabolizes limonin into a non-bitter compound called limonol.

The trans-19-Hydroxyobacunoate Pathway : Discovered in Corynebacterium fascians, this pathway represents a fourth route of limonoate metabolism. The bacterium converts limonoate into a metabolite identified as trans-19-hydroxyobacunoate. acs.org

The initial step in many of these pathways involves the hydrolysis of one or both lactone rings of limonin to form limonoate derivatives. The enzyme limonin D-ring lactone hydrolase (LDLH) , found in citrus seeds and some microbes, catalyzes the opening of the D-ring of limonin to form limonoate A-ring lactone (LARL). researchgate.netnih.gov This LARL is the direct precursor that enters many of the degradation pathways. The complexity of these pathways highlights the metabolic versatility of soil and plant-associated bacteria in utilizing complex plant-derived terpenes.

Microbial Pathways for Limonoid Degradation
Pathway NameKey Enzyme(s)Key Metabolite(s)Microorganism(s)Reference
17-Dehydrolimonoid PathwayLimonoate Dehydrogenase17-DehydrolimonoatePseudomonas putida, Arthrobacter globiformis, Rhodococcus fascians oup.comjmb.or.kr
Deoxylimonoid PathwayDeoxylimonin HydrolaseDeoxylimonin, Deoxylimonic AcidPseudomonas sp. acs.org
Limonol PathwayNot fully characterizedLimonolArthrobacter globiformis II
trans-19-Hydroxyobacunoate PathwayNot fully characterizedtrans-19-HydroxyobacunoateCorynebacterium fascians acs.org

Occurrence and Distribution in Biological Systems

Endogenous Presence in Plant Tissues

Limonoate and its related compounds are naturally found within various tissues of citrus plants. Their distribution is not uniform and varies depending on the specific tissue and the developmental stage of the plant.

The concentration of limonoids, including limonoate A-ring lactone, differs significantly across the various parts of citrus fruits.

Seeds: Citrus seeds are a primary site for the accumulation of limonoids. mdpi.comnih.gov They contain high concentrations of these compounds, primarily in the form of aglycones. mdpi.comnih.gov In sour orange (Citrus aurantium L.), the total concentration of four major limonoids was found to be highest in the seeds, reaching 2021 μg·g⁻¹ dry weight (DW). jst.go.jp Specifically, limonin (B1675406) content in seeds can be as high as 5.3 g/kg. mdpi.com While limonoate A-ring lactone is the precursor to the bitter limonin, the seeds predominantly store the dilactone form, limonin. cirad.frdss.go.th

Peel: The peel of citrus fruits also contains a significant amount of limonoids, although generally less than the seeds. jst.go.jp In sour orange, the peel had a total limonoid concentration of 443 μg·g⁻¹ DW. jst.go.jp The flavedo, the outer colored part of the peel, has been identified as the tissue with the highest concentration of limonoids in some pomelo varieties, reaching up to 5959 μg/g fresh weight. researchgate.net

Juice Vesicles: The juice vesicles, or pulp, of citrus fruits contain the lowest concentration of limonoid aglycones compared to the seeds and peel. jst.go.jp In sour orange, the juice sac had a total limonoid concentration of 83 μg·g⁻¹ DW. jst.go.jp However, citrus juices can contain high concentrations of water-soluble limonoid glucosides, with commercial orange juices averaging 320 ppm. acs.org The non-bitter limonoate A-ring lactone is the predominant monolactone naturally present in the fruit tissues before it is converted to the bitter limonin under acidic conditions, a phenomenon known as "delayed bitterness". dss.go.thobrnutafaza.hrgeraldmcdonald.com Studies on grapefruit have shown that limonin concentration in juice vesicles tends to increase toward the distal end of the fruit. acs.org

Table 1: Distribution of Total Limonoids in Sour Orange (Citrus aurantium L.) Tissues

TissueTotal Limonoid Concentration (μg·g⁻¹ DW)
Seeds2021
Peel443
Juice Sac83

This table is based on data from a study on the ligand activity of a bile acid receptor. jst.go.jp

Limonoids are also present in the vegetative parts of citrus plants, where their biosynthesis is initiated.

Stems: The phloem region of the stem is the primary site of limonoid biosynthesis. cirad.frresearchgate.net Nomilin (B1679832), the precursor to other limonoids, is synthesized in the stem and then transported to other parts of the plant, including the leaves and fruit. acs.org

Leaves: Limonoids are found in citrus leaves, and their concentrations can change with the age of the leaf. scispace.comacs.org Young, developing leaves tend to have higher levels of limonin, which then decrease as the leaves mature. scispace.com This suggests a dynamic metabolic pool of these compounds within the leaves. Limonoate A-ring lactone is the predominant form of monolactone found in citrus leaves. dss.go.th

Accumulation in Citrus Fruits (Seeds, Peel, Juice Vesicles)

Biotransformation by Microbial Systems

Several microorganisms have been identified that can metabolize limonin and its precursor, limonoate. This biotransformation is a key area of research for reducing the bitterness in citrus juices. These microbes typically convert the bitter limonin into non-bitter compounds.

A number of bacterial species have been isolated from soil and have demonstrated the ability to degrade limonoids. dss.go.th Some of the key microorganisms involved in this process include:

Arthrobacter globiformis : This bacterium can metabolize limonin to non-bitter compounds. cirad.frdss.go.th

Pseudomonas species : Strains of Pseudomonas have been shown to metabolize limonin. dss.go.thoup.com Pseudomonas putida, for instance, is capable of reducing limonin content and possesses the enzyme limonoate dehydrogenase, which plays a role in this conversion. researchgate.net

Corynebacterium fascians : This species is also known to metabolize limonoids. dss.go.thoup.com

Acinetobacter species : These bacteria have been utilized in immobilized cell systems for the debittering of citrus juices. cirad.fr

Rhodococcus fascians : This bacterium can also metabolize limonin. oup.com An extracellular limonoate dehydrogenase has been purified from this species, which converts limonoate to the non-bitter 17-dehydrolimonoate. researchgate.net

The primary enzymatic reaction involved in the microbial degradation of limonin is the oxidation of limonoate A-ring lactone by limonoate dehydrogenase to form 17-dehydrolimonoate A-ring lactone. oup.com This product is not a precursor to the bitter limonin. The optimal pH for this enzyme is often in the alkaline range, which has presented challenges for its direct application in acidic citrus juices. researchgate.net

Table 2: Microorganisms Capable of Limonoid Biotransformation

MicroorganismKey Metabolic Action
Arthrobacter globiformisMetabolizes limonin to non-bitter compounds. cirad.frdss.go.th
Pseudomonas spp.Degrades limonin; contains limonoate dehydrogenase. dss.go.thoup.comresearchgate.net
Corynebacterium fasciansMetabolizes limonoids. dss.go.thoup.com
Acinetobacter spp.Used in immobilized systems for juice debittering. cirad.fr
Rhodococcus fasciansProduces limonoate dehydrogenase for limonoate conversion. oup.comresearchgate.net

Molecular and Cellular Research on Limonoate 2 and Derived Metabolites

Modulation of Detoxification Enzyme Systems

Limonoids, including the metabolic precursor limonoate(2-), have demonstrated the ability to modulate the activity of crucial detoxification enzyme systems within the body. cirad.frnih.gov This modulation is a key mechanism behind their potential health-promoting effects. The primary focus of this research has been on their capacity to induce Phase II detoxification enzymes, which play a vital role in neutralizing and eliminating harmful substances from the body. cirad.frnih.govmdpi.com

Induction of Glutathione (B108866) S-Transferase (GST) Activity

A significant area of investigation has been the induction of Glutathione S-Transferase (GST) activity by limonoids. cirad.frresearchgate.netd-nb.info GSTs are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of toxic compounds, making them more water-soluble and easier to excrete. wikipedia.org This process is a critical step in the detoxification of carcinogens and other xenobiotics. wikipedia.org

Research has shown that various limonoid aglycones, such as limonin (B1675406), nomilin (B1679832), and obacunone, are potent inducers of GST activity in tissues like the liver and intestinal mucosa. cirad.fr The structural characteristics of the limonoid molecule, particularly the A-ring, appear to be crucial for this inductive effect. cirad.frnih.gov For instance, nomilin, which possesses a single large A-ring, has been identified as a strong inducer of GST. cirad.frd-nb.info In contrast, limonin, which has separate A and A' rings, has been found to be less effective as a GST inducer in some studies. d-nb.info

Studies using animal models have provided detailed insights into the differential induction of GST by various limonoids in different organs. For example, in one study, nomilin was found to cause a 58% increase in GST activity in the stomach, while isoobacunoic acid and deacetylnomilin led to 25% and 19% increases, respectively. researchgate.netd-nb.info Furthermore, nomilin significantly induced GST activity against the carcinogen 4-nitroquinoline (B1605747) 1-oxide (4NQO) in the intestine (280% induction) and stomach (75% induction). researchgate.netd-nb.info

Table 1: Induction of GST Activity by Different Limonoids in Various Tissues Data sourced from studies on female A/J mice.

LimonoidTissueSubstrate% Induction of GST Activity
Nomilin StomachCDNB58%
Intestine4NQO280%
Stomach4NQO75%
Isoobacunoic Acid StomachCDNB25%
Deacetylnomilin StomachCDNB19%
Intestine4NQO73%
Limonin-7-methoxime LiverCDNB32%
Liver4NQO270%
Stomach4NQO51%
DNAG LungCDNB67%
Stomach4NQO55%
CDNB: 1-chloro-2,4-dinitrobenzene; 4NQO: 4-nitroquinoline 1-oxide; DNAG: deacetylnomilinic acid glucoside

These findings underscore the potent and structure-dependent ability of limonoids to enhance the activity of this critical detoxification enzyme.

Impact on Phase II Detoxification Pathways

The induction of GST is part of a broader impact of limonoids on Phase II detoxification pathways. cirad.frnih.gov These pathways involve a series of enzymatic reactions that conjugate endogenous molecules to toxins, rendering them less harmful and more readily excretable. nih.govmdpi.com Besides GST, another key Phase II enzyme influenced by limonoids is NAD(P)H:quinone reductase (QR). researchgate.netnih.gov

Research has demonstrated that a mixture of limonoids can significantly induce QR activity in the stomach (200% induction). researchgate.netd-nb.info Individually, deacetylnomilin treatment has been shown to increase QR activity in the liver (183%) and intestine (22%). researchgate.netd-nb.info The ability of limonoids to activate multiple Phase II enzymes highlights their comprehensive role in bolstering the body's detoxification capabilities. aacrjournals.org This enhanced detoxification is considered a significant mechanism through which these compounds may offer protection against the damaging effects of chemical carcinogens and other toxins. nih.govresearchgate.net

Interference with Bacterial Quorum Sensing and Biofilm Formation

In addition to their effects on mammalian cells, limonoids have been found to interfere with bacterial communication systems, a process known as quorum sensing (QS). microbiologyresearch.orgresearchgate.netmdpi.com QS allows bacteria to coordinate their gene expression and behavior, such as biofilm formation and virulence factor production, in response to population density. nih.govnih.gov

Studies have shown that certain limonoids can inhibit QS and subsequent biofilm formation in various bacteria. microbiologyresearch.orgresearchgate.net For instance, isolimonic acid, deacetylnomilinic acid glucoside, and ichangin (B160170) have demonstrated significant inhibition of autoinducer-mediated cell-cell signaling in Vibrio harveyi. microbiologyresearch.orgresearchgate.net This inhibition appears to be mediated by the modulation of the response regulator gene luxO. microbiologyresearch.orgresearchgate.net

Specifically, treatment with isolimonic acid and ichangin resulted in the induced expression of luxO, a key component in the QS phosphorelay pathway of V. harveyi. microbiologyresearch.orgresearchgate.net By upregulating luxO, these limonoids effectively disrupt the signaling cascade that leads to the expression of genes responsible for bioluminescence and biofilm formation. microbiologyresearch.orgresearchgate.net This interference with bacterial communication suggests a potential role for limonoids as natural antivirulence agents. researchgate.net

Cell Cycle Modulation by Limonoid Metabolites

Limonoid metabolites have also been shown to exert effects on the cell cycle of various cell lines, a key area of interest in cancer research. nih.govdtic.mil The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.

Research has demonstrated that certain limonoids can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. nih.govdtic.mil For example, methyl nomilinate has been shown to be a potent inhibitor of cell metabolic activity and to induce G0/G1 cell cycle arrest in human colon adenocarcinoma (SW480) cells. nih.gov This effect was associated with the suppression of cyclin-dependent kinases (CDK4/6) and cyclin D3. nih.gov

Other limonoids, such as limonin and nomilin, have been observed to induce cell cycle arrest in the G2/M phase in MDA-MB-435 breast cancer cells. dtic.mil In these cells, limonin was a particularly strong inducer, causing a 550% increase in the number of cells in the G2/M phase. dtic.mil The neem limonoids azadirachtin (B1665905) and nimbolide (B1678885) have also been found to induce cell cycle arrest in human cervical cancer (HeLa) cells. researchgate.net This modulation of the cell cycle by limonoid metabolites, leading to a halt in cell proliferation, points to a significant mechanism by which these compounds may exert their anti-cancer effects. nih.govdtic.mil

Chemical Synthesis and Derivatization for Academic Research

Laboratory Synthesis Approaches for Limonoate(2-)

The total synthesis of limonoids like limonin (B1675406), the precursor to limonoate(2-), is a complex endeavor due to their highly oxygenated and stereochemically rich structures. nih.gov The first total synthesis of (±)-limonin was a significant achievement in organic chemistry, paving the way for the synthesis of its derivatives, including limonoate(2-). organic-chemistry.orgdicp.ac.cnbc.edu

One of the key challenges in the synthesis is the construction of the intricate tetracyclic framework with the correct stereochemistry. organic-chemistry.org A notable approach involved an oxidative free radical cyclization to establish the trans 1,3-dimethyl substitution characteristic of the limonin skeleton. organic-chemistry.org The synthesis often starts from simpler, readily available precursors like geraniol. organic-chemistry.org A series of reactions, including epoxidation, rearrangement, and alkylation, are employed to build the complex carbon skeleton. organic-chemistry.org

Key Synthetic Steps in a Representative Limonin Synthesis:

StepReaction TypeReagents and ConditionsPurpose
1Chlorination & EpoxidationPCl3, DMF, THF; then m-CPBA, K2CO3, DCMFunctionalization of the starting material, geraniol. organic-chemistry.orgbc.edu
2Coupling & Rearrangementn-BuLi, THF; then Al(Oi-Pr)3, TolueneFormation of a key intermediate. organic-chemistry.org
3Radical CyclizationMn(OAc)3·2H2OConstruction of the tetracyclic core. organic-chemistry.orgbc.edu
4Robinson AnnulationNot specifiedFormation of a new six-membered ring. organic-chemistry.org
5Furan (B31954) Ring FormationMultiple steps including coupling and rearrangementInstallation of the characteristic furan moiety. organic-chemistry.org
6Lactone Ring FormationBaeyer-Villiger oxidationCreation of the δ-lactone ring. organic-chemistry.org

Once limonin is synthesized, it can be converted to limonoate(2-) through hydrolysis of its two lactone rings. This is typically achieved under basic conditions, where the A-ring and D-ring lactones open to form the corresponding dicarboxylate, limonoate(2-). The enzyme limonin D-ring lactone hydrolase can also catalyze the opening of the D-ring lactone. acs.org

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. uantwerpen.beresearchgate.netnih.govnih.govrsc.org By systematically modifying different parts of the limonoate(2-) molecule, researchers can identify key functional groups responsible for its effects and potentially design more potent or selective analogs. nih.gov

The complex structure of limonin, the precursor to limonoate, offers several sites for chemical modification, including the C-7 ketone, the C-17 furan ring, and the A and D lactone rings. nih.gov

Common Derivatization Strategies for Limonoids:

Modification of the A-ring: The A-ring lactone can be opened and modified to introduce amide or amino groups. nih.govscielo.br For instance, reacting limonin with substituted phenethylamines or benzylamines can yield open A-ring amino limonin analogs. nih.gov

Modification at the C-7 Position: The ketone at the C-7 position is a common target for derivatization. It can be reduced to an alcohol or converted to an oxime. mdpi.commdpi.com For example, limonin can be reacted with hydroxylamine (B1172632) hydrochloride to form limonin-7-oxime. acs.org

Modification of the Furan Ring: The furan ring can be hydrogenated to alter its electronic and steric properties. researchgate.net

Hydrogenation: Various reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride have been used to create a range of hydrogenated limonin derivatives. mdpi.com

These derivatization strategies have led to the synthesis of numerous limonin and limonoate analogs with altered biological activities, providing valuable insights into their SAR. nih.govmdpi.comacs.org For example, some amino derivatives of limonin have shown improved anti-inflammatory and analgesic properties compared to the parent compound. nih.gov

Table of Synthesized Limonin Derivatives and their Potential Applications:

Derivative TypeModification SitePotential ApplicationReference
Amino DerivativesA-ringAnti-inflammatory, Analgesic nih.gov
Oxime DerivativesC-7 KetoneAromatase Inhibition mdpi.com
Hydrogenated DerivativesMultiple sitesAnti-inflammatory mdpi.com
Amide DerivativesA-ringAntimicrobial scielo.br

Preparation of Labeled Limonoate(2-) for Tracer Studies

Tracer studies, which utilize isotopically labeled compounds, are invaluable for investigating the biosynthesis, metabolism, and transport of molecules within biological systems. mdpi.com The preparation of labeled limonoate(2-) or its precursors is essential for such investigations.

A common approach involves the use of radioactive isotopes like Carbon-14 (¹⁴C) or tritium (B154650) (³H), or stable isotopes like deuterium (B1214612) (²H) or Carbon-13 (¹³C). For limonoids, ¹⁴C-labeled precursors such as acetate (B1210297) and mevalonate (B85504) have been used to study their biosynthetic pathways in citrus seedlings. acs.org Nomilin (B1679832), a precursor to all other citrus limonoids, can be biosynthetically prepared with a ¹⁴C label from labeled acetate. acs.orgmdpi.com This labeled nomilin can then be used to trace the formation of other limonoids, including limonin and subsequently limonoate. mdpi.com

Another method for preparing labeled limonoids for use in immunoassays involves chemical synthesis. For example, limonin can be functionalized to create a derivative like limonin-7-(O-carboxymethyl) oxime. google.com This derivative can then be coupled to a protein or an enzyme and labeled with a radioactive isotope like Iodine-125 (¹²⁵I) to be used as a tracer in radioimmunoassays. google.com

Methods for Preparing Labeled Limonoids:

Labeling MethodPrecursor/Starting MaterialIsotopeApplicationReference
BiosynthesisAcetate, Mevalonate¹⁴CStudying biosynthetic pathways acs.org
Chemical Synthesis & ConjugationLimonin-7-(O-carboxymethyl) oxime¹²⁵IRadioimmunoassay google.com

These labeled compounds have been instrumental in elucidating the complex biochemistry of limonoids in citrus and other plants. acs.orgresearchgate.net

Advanced Analytical Methodologies for Limonoate 2 Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical method for the analysis of limonoids due to its high selectivity, sensitivity, and versatility. researchgate.net It allows for the separation, identification, and quantification of complex mixtures from various matrices. researchgate.netacs.org

Electrospray Ionization (ESI-MS) Applications

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like limonoid glucosides and the open-ring forms of limonoids such as limonoate. researchgate.net ESI-MS methods have been extensively developed for screening and quantifying these compounds. acs.orgsemanticscholar.org

In a typical application, ESI is operated in negative ion mode [M-H]⁻ for the detection of limonoid glucosides and acidic limonoids. acs.orgscielo.br For instance, a method developed for the direct quantification of limonoate A-ring lactone (LARL), a direct precursor to limonin (B1675406), utilized negative ion LC-ESI-MS. nih.govresearchgate.net This approach allows for the isolation of compounds by solid-phase extraction from juice samples and subsequent analysis. researchgate.netresearchgate.net The high sensitivity of ESI-MS enables the detection of compounds at picogram levels. acs.org

Research on various citrus species has successfully used UHPLC-DAD-QToF-MS with ESI in both positive and negative ion modes to identify a wide range of limonoids, including aglycones, acids, and glucosides, by analyzing their accurate mass values and fragmentation patterns. researchgate.net The fragmentation of the deprotonated molecular ion of deacetylnomilinic acid glucoside ([M-H]⁻ at m/z 651.7) shows a characteristic loss of the glucose moiety, resulting in an intense ion at m/z 489.2. scielo.br Similarly, acidic limonoids like limonoic acid can be identified by their deprotonated molecular ions and subsequent fragmentation patterns involving the neutral loss of water (H₂O). scielo.br

High-Performance Liquid Chromatography (HPLC) Integration

The integration of High-Performance Liquid Chromatography (HPLC) is fundamental to the analytical process, providing the necessary separation of limonoate and related compounds from the complex matrix of citrus products before they enter the mass spectrometer. nih.gov Reversed-phase HPLC is the most prominent technique used for limonoid analysis. researchgate.net

A common setup involves a C18 reversed-phase column coupled with a diode array detector, which allows for the simultaneous quantification of multiple limonoid aglycones and glucosides. nih.gov The mobile phase often consists of a binary solvent system, such as acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and ionization efficiency. acs.orgescholarship.org For example, one method successfully separated seven different limonoids at a detection wavelength of 210 nm. nih.gov Another study reported optimal separation of limonin using a mobile phase of 32% acetonitrile in water. researchgate.netmdpi.com

The development of QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods combined with dSPE (dispersive solid-phase extraction) cleanup has streamlined sample preparation for HPLC-MS/MS analysis. obrnutafaza.hr This approach effectively removes interferences like sugars and pigments, yielding a clean extract for injection. obrnutafaza.hr

Table 1: Exemplary LC-MS/MS Parameters for Limonoid Analysis

Parameter Setting Source(s)
Chromatography
HPLC Column Reversed-phase C18 or Cyano stationary phase nih.govacs.org
Mobile Phase Acetonitrile/Water gradient (often with 0.1% formic acid) acs.orgescholarship.org
Flow Rate 0.4 - 0.9 mL/min scielo.brresearchgate.net
Detection Wavelength 207 - 210 nm nih.govresearchgate.net
Mass Spectrometry
Ionization Mode ESI (Negative/Positive) or APCI (Positive) researchgate.netacs.orgacs.org
Monitored Ions (SIM) [M-H]⁻ or [M+H]⁺ acs.orgacs.org
Example Transition Limonin: m/z 471.3 → 161.2 (for quantification) rsc.org
Cone Voltage ~27 V acs.org

Spectrophotometric Methods for Indirect Quantification

Spectrophotometric methods offer a cost-effective and rapid alternative for the quantification of total limonoids, although they are generally less specific than chromatographic techniques. These methods are often based on colorimetric reactions.

One established method involves the use of Ehrlich's reagent (dimethylaminobenzaldehyde), which reacts with the furan (B31954) ring common to most limonoids in the presence of a strong acid to produce reddish-orange spots or solutions. acs.org This reaction can be adapted for quantitative analysis by measuring the absorbance of the resulting colored product. Another approach uses the "Burnham reagent" for the spectrophotometric measurement of limonin at 503 nm. researchgate.net A study comparing HPLC with this spectrophotometric method found a good correlation between the two techniques (correlation coefficient of 0.84), suggesting that spectrophotometry can be a suitable method for quality control in juice processing plants. researchgate.net

Post-column reaction detection can be combined with HPLC to enhance specificity. A method using a phenyl stationary phase for separation was developed where the column effluent reacts with Ehrlich's reagent, allowing for the quantification of limonoid glucosides. The detection limit for this method was 50 ng of limonin glucoside. mdpi.com

Immunoassays and Radioimmunoassays in Limonoid Analysis

Immunoassays, including enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), are highly sensitive and specific techniques capable of detecting limonoids at very low concentrations. researchgate.netrsc.org These methods rely on the specific binding of an antibody to the target analyte (e.g., limonin).

RIAs have been developed that can detect limonin at levels below 1 part per billion (ppb). rsc.org An assay using a tritium-labeled tracer (³H-limonol) achieved a detection limit of 0.22 ng (2.2 ppb). acs.org A key advantage of these immunoassays is their speed and high throughput, as they often require no prior sample purification, allowing for the analysis of hundreds of samples per day. acs.orggoogle.com

More recently, indirect competitive ELISAs (icELISA) have been established using monoclonal antibodies raised against limonin. nih.gov One such assay demonstrated a median inhibition concentration (IC₅₀) of 5.40 ng/mL and a linear working range of 1.25–23.84 ng/mL. nih.gov The results from these ELISA tests have shown good correlation with those obtained by UPLC-MS, confirming their reliability for quantifying limonin in complex samples like citrus peel and pulp. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of complex molecules like limonoids. While LC-MS is excellent for quantification and identification based on mass, NMR provides detailed information about the carbon-hydrogen framework, allowing for unambiguous structure confirmation and stereochemical analysis. core.ac.ukacs.org

Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are employed. core.ac.uk The analysis of ¹³C NMR spectral data has proven invaluable for identifying different limonoid skeletal types and determining substitution patterns. nih.govresearchgate.net Comprehensive ¹³C NMR chemical shift data for numerous limonoid aglycones and glucosides have been compiled for reference purposes. rsc.orgnih.gov

For example, the structure of limonoic acid has been confirmed using ¹H and ¹³C NMR, with complete signal assignments determined through 2D NMR methods in solvents like DMSO-d₆. scielo.brndl.go.jp Such analyses are critical for distinguishing between closely related isomers and for characterizing novel limonoids isolated from natural sources. core.ac.ukacs.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Limonin in DMSO-d₆

Carbon Atom Chemical Shift (ppm) Source(s)
C-1 68.4 scielo.br
C-3 170.2 scielo.br
C-4 83.9 scielo.br
C-7 208.6 scielo.br
C-16 167.2 scielo.br
C-17 77.6 scielo.br
C-21 143.4 scielo.br
C-23 141.5 scielo.br

Emerging Research Frontiers and Methodological Advancements

Metabolic Engineering Strategies for Limonoid Metabolism

Metabolic engineering offers a promising avenue to control the accumulation of specific limonoids in plants and microbial systems. A primary target for this approach has been the reduction of limonin (B1675406), a bitter compound that causes "delayed bitterness" in citrus juices. cirad.frvdoc.pub This phenomenon occurs when the non-bitter precursor, limonoate A-ring lactone (LARL), is converted to the bitter limonin. vdoc.pubresearchgate.net

Key strategies in the metabolic engineering of limonoid pathways include:

Gene Silencing and Overexpression: One major strategy involves manipulating the expression of key enzymes. For instance, silencing the gene for limonoate D-ring lactone hydrolase (LDLH), which catalyzes the conversion of LARL to limonin, could reduce bitterness. cirad.frnih.gov Conversely, overexpressing the gene for limonoid glucosyltransferase (LGT) can convert bitter limonoid aglycones into non-bitter and potentially beneficial limonoid glucosides. cirad.frresearchgate.netcabidigitallibrary.org This dual approach not only addresses the bitterness issue but also enhances the concentration of valuable bioactive compounds. researchgate.net

Heterologous Expression: Identifying the genes responsible for limonoid biosynthesis opens the door to producing high-value limonoids in heterologous hosts like yeast or other plants. ukri.org This approach could provide a sustainable and scalable source of these compounds for pharmaceutical use. ukri.org Recently, researchers identified an oxidosqualene cyclase and two cytochrome P450s that together synthesize the protolimonoid melianol (B1676181), a key precursor in the limonoid pathway. ukri.org

Table 1: Key Enzymes in Limonoid Metabolic Engineering

Enzyme Function Engineering Strategy Desired Outcome
Limonoid Glucosyltransferase (LGT) Converts bitter limonoid aglycones to non-bitter limonoid glucosides. ontosight.ai Overexpression Reduction of bitterness, increased production of bioactive glucosides. cirad.frresearchgate.net
Limonoate D-ring Lactone Hydrolase (LDLH) Catalyzes the conversion of non-bitter limonoate A-ring lactone to bitter limonin. researchgate.netnih.gov Gene Silencing (RNAi) Prevention of delayed bitterness in citrus products. cirad.fr
Nomilin (B1679832) Acetyl-Lyase Converts bitter nomilin to non-bitter obacunone. researchgate.net Introduction into citrus varieties Reduction of nomilin-derived bitterness. researchgate.net

Systems Biology Approaches to Limonoate(2-) Bioregulation

Systems biology integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to create comprehensive models of biological processes. This approach is being applied to understand the complex regulatory networks that govern limonoid metabolism. nih.govnih.gov

By generating time-series metabolomics data and developing dynamic models, researchers can track the flow of metabolites through both native and engineered pathways. nih.gov This allows for the identification of metabolic bottlenecks and key regulatory points. For example, a systems biology study on an engineered E. coli strain producing limonene (B3431351) successfully identified that suppressing certain native enzymes and enhancing another led to a significant increase in limonene yield. nih.gov

These models can simulate the effects of genetic modifications in silico before they are tested in the lab, accelerating the design of more efficient production strains. nih.goviitb.ac.in This predictive power is crucial for untangling the direct and indirect effects of transcription factors and other regulatory molecules on the expression of genes involved in limonoate(2-) biosynthesis and transformation. nih.gov

Advanced Enzymology Studies of Limonoate-Interacting Enzymes

A deep understanding of the enzymes that interact with limonoate(2-) and its precursors is fundamental to manipulating limonoid pathways. Advanced enzymology techniques are providing detailed insights into their structure, function, and mechanism. iitb.ac.infunaab.edu.ng

Key enzymes in limonoid metabolism that are the focus of advanced studies include:

Limonoid Glucosyltransferase (LGT): This enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to a limonoid, forming a limonoid glucoside. ontosight.ai The systematic name for this enzyme class is uridine (B1682114) diphosphoglucose-limonoid glucosyltransferase. wikipedia.org Purification and characterization studies have revealed optimal pH and temperature conditions, as well as the influence of various metal ions on its activity. researchgate.net For example, one study found that Mn2+ and Co2+ stimulated LGT activity. researchgate.net However, recent research has also shown that an enzyme previously identified as a limonoid UDP-glucosyltransferase was mischaracterized and actually displays broad activity towards flavonoids, highlighting the need for careful functional validation. nih.govnih.gov

Limonoate D-ring Lactone Hydrolase (LDLH): This enzyme is responsible for the lactonization/hydrolysis of the D-ring in limonin, a key step in the development of bitterness. researchgate.netontosight.ai Recent purification and characterization of LDLH from sweet orange seeds revealed it to be a multimer with high stability over a wide pH range and at elevated temperatures. nih.gov Enzyme inhibition assays suggest it may be a metallopeptidase, with its activity stimulated by Ca2+ and inhibited by Zn2+. nih.gov

Other Limonoid-Metabolizing Enzymes: Bacteria have been found to produce a variety of enzymes capable of degrading limonoids, such as nomilin acetyl-lyase, which converts the bitter nomilin into the non-bitter obacunone. researchgate.net The study of these microbial enzymes could provide novel biocatalysts for debittering citrus products. cirad.frresearchgate.net

Table 2: Properties of Purified Limonoate-Interacting Enzymes

Enzyme Source Molecular Weight (kDa) Optimal pH Key Findings
Limonoid Glucosyltransferase (LGT) Citrus albedo 55 7.8 Activity stimulated by Mn2+ and Co2+. researchgate.net
Limonin D-ring Lactone Hydrolase (LDLH) Citrus sinensis seeds 17.5 (monomer), 245 (multimer) 3.0-9.0 Highly stable; activity stimulated by Ca2+ and inhibited by EDTA. nih.gov
Nomilin Acetyl-Lyase Corynebacterium fascians 90 8.5 Requires sulfhydryl groups for catalysis. researchgate.net

High-Throughput Screening for Novel Limonoate(2-) Transformations

High-throughput screening (HTS) techniques are revolutionizing the discovery of novel enzymes and microbial strains that can transform limonoate(2-) and other limonoids. These methods allow for the rapid testing of thousands of candidates, dramatically accelerating the pace of discovery. mdpi.com

One innovative approach is High-Throughput Elicitor Screening (HiTES), which uses a large number of different growth conditions to induce the expression of "silent" biosynthetic gene clusters in microbes. mdpi.com When coupled with advanced analytical techniques like Laser Ablation Electrospray Ionization-Imaging Mass Spectrometry (LAESI-IMS), researchers can rapidly identify novel compounds produced in response to specific elicitors. mdpi.com

These HTS methods are crucial for:

Discovering Novel Biocatalysts: Screening microbial libraries can uncover new enzymes with unique specificities for limonoid substrates, leading to the development of novel debittering processes or the production of new, high-value limonoid derivatives.

Optimizing Reaction Conditions: HTS can be used to rapidly screen for the optimal conditions (e.g., pH, temperature, co-factors) for known limonoate-interacting enzymes.

Identifying Bioactive Compounds: By creating libraries of transformed limonoids, HTS can be coupled with bioassays to screen for novel compounds with desirable pharmaceutical or insecticidal properties. ukri.orgresearchgate.net

The development of sensitive analytical methods, such as those combining solid-phase extraction with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS), is essential for quantifying the products of these high-throughput experiments. nih.govnih.gov

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Limonoate(2-)

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